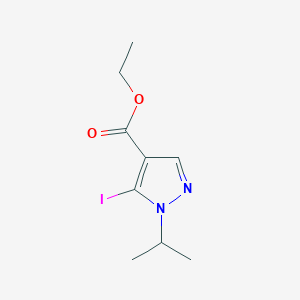![molecular formula C10H10N2O B1489935 [2-(Furan-2-yl)pyridin-3-yl]methanamin CAS No. 1255637-17-2](/img/structure/B1489935.png)
[2-(Furan-2-yl)pyridin-3-yl]methanamin
Übersicht
Beschreibung
[2-(Furan-2-yl)pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Furan-2-yl)pyridin-3-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Furan-2-yl)pyridin-3-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
“[2-(Furan-2-yl)pyridin-3-yl]methanamin” ist ein kleines Molekül, das zur Kategorie der experimentellen Arzneimittel gehört . Es wird auf seine potenzielle Verwendung bei der Entwicklung neuer Medikamente untersucht .
Metabolische Aktivierung von Aflatoxin B1
Diese Verbindung zeigt eine hohe 7-Hydroxylase-Aktivität von Cumarin . Sie kann an der metabolischen Aktivierung von Aflatoxin B1, einem starken Karzinogen, beteiligt sein .
Hydroxylierung von Krebsmedikamenten
“this compound” kann an der Hydroxylierung der Krebsmedikamente Cyclophosphamid und Ifosfamid beteiligt sein . Die Hydroxylierung ist ein entscheidender Schritt bei der metabolischen Aktivierung dieser Medikamente, der ihre therapeutische Wirkung verstärkt.
Wechselwirkung mit Cytochrom P450 2A6
Es wurde festgestellt, dass die Verbindung mit Cytochrom P450 2A6 interagiert, einem Schlüsselenzym, das am Arzneimittelstoffwechsel beteiligt ist . Diese Wechselwirkung könnte Auswirkungen auf die Wirksamkeit und Sicherheit von Medikamenten haben, die von diesem Enzym metabolisiert werden.
Chemische Forschung
Als Mitglied der Klasse der Furane ist “this compound” von Interesse in der chemischen Forschung . Furane werden bei der Synthese einer Vielzahl von Chemikalien verwendet, darunter Pharmazeutika, Polymere und Spezialchemikalien .
Biologische Forschung
“this compound” gehört zur Klasse der organischen Verbindungen, die als Aralkylamine bezeichnet werden . Diese Verbindungen sind Alkylamine, bei denen die Alkylgruppe an einem Kohlenstoffatom durch eine aromatische Kohlenwasserstoffgruppe substituiert ist . Dies macht es zu einer wertvollen Verbindung für die biologische Forschung.
Wirkmechanismus
Target of Action
The primary target of [2-(Furan-2-yl)pyridin-3-yl]methanamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is a protein that in humans is encoded by the CYP2A6 gene. This protein is part of the cytochrome P450 superfamily of enzymes, which are monooxygenases that catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . The interaction between the compound and its target may result in changes to the function of the enzyme, potentially influencing the metabolism of certain substances within the body.
Biochemical Pathways
Given its interaction with cytochrome p450 2a6, it is likely that it influences pathways related to the metabolism of drugs and other xenobiotics .
Result of Action
Given its interaction with Cytochrome P450 2A6, it may influence the function of this enzyme and subsequently affect the metabolism of certain substances within the body .
Action Environment
The action, efficacy, and stability of [2-(Furan-2-yl)pyridin-3-yl]methanamine can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that may affect the expression and function of Cytochrome P450 2A6 .
Biochemische Analyse
Biochemical Properties
[2-(Furan-2-yl)pyridin-3-yl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Cytochrome P450 2A6, which is involved in the metabolism of several drugs and xenobiotics . The nature of this interaction involves the binding of [2-(Furan-2-yl)pyridin-3-yl]methanamine to the active site of the enzyme, potentially inhibiting its activity. This interaction can influence the metabolic pathways of other compounds processed by Cytochrome P450 2A6.
Cellular Effects
The effects of [2-(Furan-2-yl)pyridin-3-yl]methanamine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, [2-(Furan-2-yl)pyridin-3-yl]methanamine can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it may alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites.
Molecular Mechanism
At the molecular level, [2-(Furan-2-yl)pyridin-3-yl]methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For example, the binding of [2-(Furan-2-yl)pyridin-3-yl]methanamine to Cytochrome P450 2A6 results in the inhibition of the enzyme’s activity, which can affect the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of [2-(Furan-2-yl)pyridin-3-yl]methanamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, [2-(Furan-2-yl)pyridin-3-yl]methanamine may undergo degradation, leading to the formation of metabolites that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular function, including alterations in cell proliferation and viability.
Dosage Effects in Animal Models
In animal models, the effects of [2-(Furan-2-yl)pyridin-3-yl]methanamine vary with different dosages . At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
[2-(Furan-2-yl)pyridin-3-yl]methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is primarily metabolized by Cytochrome P450 enzymes, including Cytochrome P450 2A6. The metabolism of [2-(Furan-2-yl)pyridin-3-yl]methanamine can lead to the formation of reactive intermediates that may affect metabolic flux and metabolite levels. Additionally, this compound may influence the activity of other metabolic enzymes, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of [2-(Furan-2-yl)pyridin-3-yl]methanamine within cells and tissues are crucial for its biological activity . This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, [2-(Furan-2-yl)pyridin-3-yl]methanamine may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of [2-(Furan-2-yl)pyridin-3-yl]methanamine plays a significant role in its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of [2-(Furan-2-yl)pyridin-3-yl]methanamine within the cell can determine its biological effects and therapeutic potential.
Eigenschaften
IUPAC Name |
[2-(furan-2-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-1-5-12-10(8)9-4-2-6-13-9/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEASYBNGICNMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


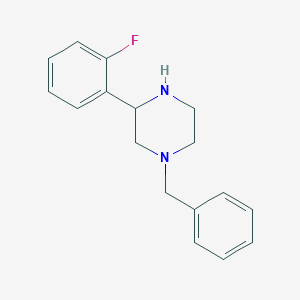
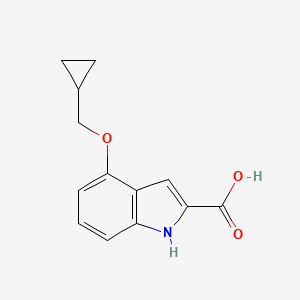
![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)


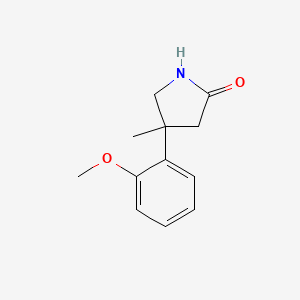

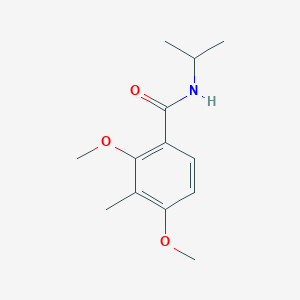
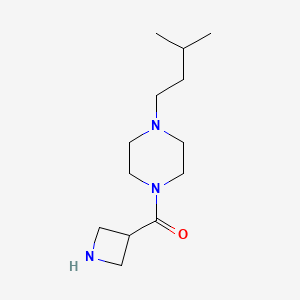
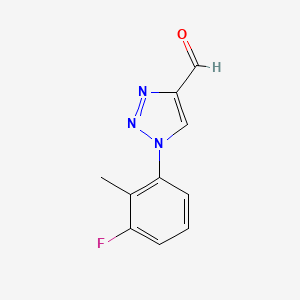
![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)
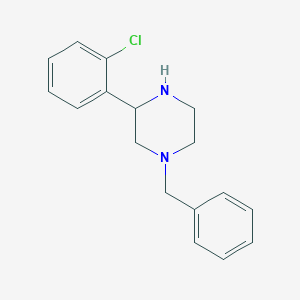
![4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1489873.png)
